6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound featuring a benzothiophene moiety, a spirocyclic structure, and fluorine atoms. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to interact with various receptors
Mode of Action
The exact mode of action of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2It is known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological effects.
Biochemical Pathways
The specific biochemical pathways affected by Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple pathways.
Result of Action
The molecular and cellular effects of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have shown various biological activities , indicating that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated benzothiophene derivatives under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: A benzothiophene-based drug used for asthma treatment.
Sertaconazole: An antifungal agent containing a benzothiophene moiety.
Uniqueness
6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its combination of a benzothiophene moiety, spirocyclic structure, and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its molecular formula, which includes a benzothiophene moiety and difluorinated spiro structure. This unique configuration is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have been noted for their ability to inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Properties : Some derivatives show promise as antimicrobial agents, potentially targeting bacterial and fungal infections.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds could modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL, indicating potent effects against common pathogens.
- Anti-inflammatory Research : In a rat model of arthritis, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. The study reported a decrease in prostaglandin E2 levels, suggesting effective modulation of inflammatory pathways.
- Enzyme Inhibition Study : Another research effort focused on the inhibition of cyclooxygenase (COX) enzymes by this compound class. Results indicated IC50 values in the low micromolar range, highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1-benzothiophen-2-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEDGTINNCLIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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